molecular formula C7H3Cl2F3O2S B1587000 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 32333-53-2

4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No. B1587000
CAS RN: 32333-53-2
M. Wt: 279.06 g/mol
InChI Key: SSULGNXFUGLULI-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.05 . It is used as an intermediate in the production of pesticides and dyes .


Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)S(Cl)(=O)=O .


Chemical Reactions Analysis

This compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a melting point of 28°C and a boiling point of 131°C at 12 mmHg .

Scientific Research Applications

Antileishmanial Agent Synthesis

4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride has been used in the synthesis of antileishmanial agents. Desnitro analogues of chloralin, synthesized from 2-halo-5-(trifluoromethyl)benzenesulfonyl chlorides, exhibited moderate to excellent activity against Leishmania donovani amastigotes in vitro. These compounds were also tested in a hamster model, demonstrating significant potential in treating Leishmania (Pitzer et al., 1998).

Friedel-Crafts Sulfonylation Reaction

This compound has also been utilized in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as a reaction medium for sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, leading to almost quantitative yields of diaryl sulfones (Nara et al., 2001).

Solvolysis Studies

Research on solvolysis of benzenesulfonyl chloride and the 4-chloro-derivative in various aqueous mixtures has provided insights into the SN3–SN2 spectrum of reactions. This study helped in understanding the mechanistic spectrum involving a change from third order to second order in these reactions (Bentley et al., 2009).

Crystal and Molecular-Electronic Structure Studies

The synthesis of structurally hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved. These studies include crystal and molecular-electronic structure analyses, providing valuable insights into the stereo-chemical characteristics of these compounds (Rublova et al., 2017).

Synthesis of N-Substituted Phenyl Benzenesulfonylureas

N-Substituted phenyl benzenesulfonylureas have been synthesized using 4-fluoride and 4-trifluoromethyl benzenesulfonyl chlorides. These compounds have been characterized by various spectroscopic methods, further expanding the application of this chemical in synthetic chemistry (Ta-n, 2015).

Safety and Hazards

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is classified as dangerous and hazardous. It can cause severe skin burns and eye damage. It should be stored in a corrosion-resistant or corrosion-resistant lined container . Contact with water liberates toxic gas .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULGNXFUGLULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381704
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32333-53-2
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-trifluoromethyl-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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